2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-
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Overview
Description
2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- is a complex organic compound that belongs to the class of pyridinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine in the presence of heterocyclic amine or carboxylic acid precursors . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as copper.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity and therapeutic potential. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(pyrazine-2-carboxamido)pyridine: Similar structure with pyrazine rings instead of pyridine.
2,6-Bis(pyridine-2-carboxamido)pyridine: Similar structure with additional pyridine rings.
Uniqueness
Its ability to form stable coordination complexes with metals sets it apart from other similar compounds .
Properties
CAS No. |
345349-93-1 |
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Molecular Formula |
C33H45N7O3 |
Molecular Weight |
587.8 g/mol |
IUPAC Name |
6-[[bis[[6-(diethylcarbamoyl)pyridin-2-yl]methyl]amino]methyl]-N,N-diethylpyridine-2-carboxamide |
InChI |
InChI=1S/C33H45N7O3/c1-7-38(8-2)31(41)28-19-13-16-25(34-28)22-37(23-26-17-14-20-29(35-26)32(42)39(9-3)10-4)24-27-18-15-21-30(36-27)33(43)40(11-5)12-6/h13-21H,7-12,22-24H2,1-6H3 |
InChI Key |
KEBQYSTVUCVPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=N1)CN(CC2=NC(=CC=C2)C(=O)N(CC)CC)CC3=NC(=CC=C3)C(=O)N(CC)CC |
Origin of Product |
United States |
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